2-[Methyl(phenyl)amino]benzoic acid
Description
Significance of Anthranilic Acid Derivatives in Organic Chemistry
Anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental precursors in the synthesis of numerous organic compounds. wikipedia.orgijpsjournal.com Industrially, they are key intermediates in the production of azo dyes and saccharin. wikipedia.org Furthermore, the amphoteric nature of anthranilic acid, possessing both an acidic carboxylic group and a basic amino group, allows for a diverse range of chemical transformations. wikipedia.org This dual reactivity makes it a valuable starting material for constructing heterocyclic compounds, which are integral to many pharmaceuticals and biologically active molecules. ijpsjournal.com The investigation of various substituted anthranilic acids continues to be an active area of research, driven by the quest for new compounds with novel properties and applications. ijpsjournal.comnih.gov
Overview of N-Substituted Anthranilic Acid Scaffold Chemistry
N-substituted anthranilic acids, also known as N-arylanthranilic acids when the substituent is an aryl group, are a prominent class of anthranilic acid derivatives. nih.gov The introduction of a substituent on the nitrogen atom significantly influences the molecule's electronic and steric properties, thereby affecting its reactivity and potential applications. nih.gov A well-known example is fenamic acid (N-phenylanthranilic acid), which forms the parent structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The synthesis of these scaffolds often involves cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, which facilitate the formation of the crucial carbon-nitrogen bond. nih.govwikipedia.org The resulting N-substituted anthranilic acids are not only important in medicinal chemistry but also serve as ligands in coordination chemistry and as intermediates in the synthesis of acridones and other complex heterocyclic systems. tandfonline.com
Research Rationale and Scope for 2-[Methyl(phenyl)amino]benzoic Acid
The focus of this article, this compound, represents a specific variation within the N-substituted anthranilic acid family. Its structure is distinguished by the presence of both a methyl and a phenyl group on the nitrogen atom, creating a tertiary amine. This substitution pattern differentiates it from the more commonly studied secondary amine N-arylanthranilic acids. The rationale for investigating this particular compound lies in understanding how the additional methyl group, in comparison to its parent compound N-phenylanthranilic acid, modulates its chemical and physical properties. This includes its reactivity, potential for forming new derivatives, and its behavior in synthetic transformations. The scope of this article is to provide a detailed examination of this compound, covering its synthesis, characterization, chemical properties, and applications in organic synthesis, while also offering a comparative analysis with related N-arylanthranilic acids.
Synthesis and Characterization
The preparation of this compound can be approached through several synthetic strategies, primarily involving the formation of the N-aryl bond.
Established and Potential Synthetic Routes
The Ullmann condensation is a classical and widely used method for the synthesis of N-arylanthranilic acids. wikipedia.orgtandfonline.com This reaction typically involves the copper-catalyzed coupling of an aryl amine with an ortho-halobenzoic acid. wikipedia.orgtandfonline.com In the context of synthesizing this compound, this would entail the reaction of N-methylaniline with a 2-halobenzoic acid in the presence of a copper catalyst and a base. researchgate.net Variations of this method, including the use of microwave irradiation, have been shown to accelerate the reaction and improve yields for related N-phenylanthranilic acid derivatives. researchgate.net
More contemporary methods, such as the Buchwald-Hartwig amination, offer an alternative, often more efficient, route. nih.goviucr.org This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and milder reaction conditions compared to the traditional Ullmann condensation. The synthesis of a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, has been successfully achieved using a Buchwald-Hartwig cross-coupling followed by ester hydrolysis, demonstrating the applicability of this methodology to this class of compounds. nih.goviucr.org
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would show characteristic signals for the aromatic protons on both the benzoic acid and phenyl rings, as well as a singlet for the methyl group protons. 13C NMR would reveal the resonances for all unique carbon atoms in the molecule. For instance, in the related compound 3-methyl-2-phenylamino-benzoic acid, the methyl group appears as a singlet in the 1H NMR spectrum. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a C=O stretch) and the C-N stretching vibrations of the tertiary amine. The NIST WebBook provides IR spectral data for the related N-benzylanthranilic acid, which shows these characteristic peaks. nist.gov
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (227.26 g/mol ). scbt.com The fragmentation pattern could provide further structural information. Electron ionization mass spectrometry data is available for N-benzylanthranilic acid, offering a reference for the expected fragmentation of similar structures. nist.gov
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and the electronic and steric effects of its substituents.
Electronic and Steric Effects of Substituents
The nitrogen atom in this compound is part of a tertiary amine, bonded to a methyl group, a phenyl group, and the benzoic acid moiety. The phenyl group is electron-withdrawing through resonance, while the methyl group is weakly electron-donating. The steric bulk of the phenyl and methyl groups on the nitrogen atom influences the conformation of the molecule and can affect the accessibility of the lone pair of electrons on the nitrogen. This steric hindrance can also impact the reactivity of the adjacent carboxylic acid group.
Reactivity of the Carboxylic Acid and Tertiary Amine Groups
The carboxylic acid group exhibits typical reactivity, such as esterification with alcohols in the presence of an acid catalyst. prepchem.com It can also be converted to an acid chloride, which is a more reactive intermediate for amide bond formation. The tertiary amine is generally less nucleophilic than a primary or secondary amine due to steric hindrance. However, it can still participate in reactions such as N-oxidation. For example, the oxidation of anthranilic acid can yield 2-nitrobenzoic acid. ijpsjournal.com
Potential Applications in Catalysis and Coordination Chemistry
N-arylanthranilic acids and their derivatives have been explored as ligands in coordination chemistry, forming complexes with various metal ions. ijpsjournal.com The presence of both a carboxylic acid and an amino group allows for chelation. While the tertiary amine in this compound might be sterically hindered for direct metal coordination, the carboxylate group can readily coordinate. The potential for this compound to act as a ligand or a precursor to more complex ligands remains an area for further investigation.
Applications in Organic Synthesis
The structure of this compound makes it a valuable intermediate for the synthesis of more complex organic molecules, particularly heterocyclic systems.
Building Block for Heterocyclic Compounds
N-arylanthranilic acids are well-established precursors for the synthesis of acridones, an important class of compounds with a range of biological activities. tandfonline.com The synthesis typically involves the cyclization of the N-arylanthranilic acid under acidic conditions. While the tertiary amine in this compound might present a challenge for traditional acridone (B373769) synthesis, which often involves the loss of a proton from the nitrogen, alternative cyclization strategies could potentially lead to novel heterocyclic structures.
Use in the Synthesis of Complex Organic Molecules
The functional groups of this compound can be selectively modified to build more elaborate molecular architectures. The carboxylic acid can be transformed into esters, amides, or other functional groups, while the aromatic rings can undergo electrophilic substitution reactions. These transformations allow for the incorporation of this scaffold into larger, more complex target molecules. For instance, related aminobenzoic acids are used in the solid-phase synthesis of peptides and other bioactive compounds. nih.gov
Comparative Analysis
To better understand the properties of this compound, it is useful to compare it with its structural analogues.
Structural and Reactive Analogues
N-Phenylanthranilic Acid (Fenamic Acid): This is the parent secondary amine analogue. nih.gov The presence of a hydrogen on the nitrogen allows for different reactivity, such as the formation of N-anions and participation in hydrogen bonding, which is not possible with the tertiary amine of this compound. The acid-base chemistry of N-phenylanthranilic acid has been studied, providing a basis for comparison. researchgate.net
N-Methylanthranilic Acid: This compound has a secondary amine with a methyl substituent. The electronic effect of the methyl group is similar, but the steric bulk is significantly less than the phenyl group in this compound. The tautomerization constant of N-methylanthranilic acid has been determined, indicating it exists predominantly in the zwitterionic form in aqueous solution at its isoelectric point. researchgate.net
Anthranilic Acid: As the parent compound with an unsubstituted amino group, anthranilic acid is more basic and less sterically hindered than its N-substituted derivatives. wikipedia.org It readily undergoes reactions at the amino group, such as diazotization. wikipedia.org
Comparative Analysis of Properties
The additional methyl group in this compound compared to N-phenylanthranilic acid is expected to increase its lipophilicity and may alter its solid-state packing and solubility. The tertiary amine is a weaker hydrogen bond donor than the secondary amines of its analogues, which will significantly affect its intermolecular interactions and physical properties like melting point. In terms of reactivity, the increased steric hindrance around the nitrogen in this compound may render it less reactive in certain coupling reactions compared to its less substituted counterparts.
Structure
3D Structure
Properties
IUPAC Name |
2-(N-methylanilino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17/h2-10H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUOXSZSHFHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299180 | |
| Record name | 2-(Methylphenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-82-7 | |
| Record name | 2-(Methylphenylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73323-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylphenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 2 Methyl Phenyl Amino Benzoic Acid
Electrophilic Aromatic Substitution on Aromatic Rings
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the aromatic rings of 2-[methyl(phenyl)amino]benzoic acid. The outcome of these reactions is governed by the combined directing effects of the amino and carboxyl substituents on the anthranilic acid core and the activating effect of the nitrogen on the N-phenyl ring.
The halogenation of N-phenylanthranilic acid derivatives can be achieved using various halogenating agents. A common method involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). The reactivity and regioselectivity of the halogenation are influenced by the substituents on the aromatic rings. For activated systems like anilines, mechanochemical methods using NXS in the presence of a grinding auxiliary like PEG-400 have been shown to be effective for mono-, di-, and tri-halogenation in a controlled, chemoselective manner.
In the case of anthranilic acids, the reaction with N-halosuccinimides can be more complex. Studies on similar substrates have shown that the use of three equivalents of NXS can lead to decarboxylation, resulting in the formation of 2,4,6-trihalogenated aniline (B41778) derivatives. The strong activation by the amino group, coupled with the reaction conditions, facilitates not only halogenation at the ortho and para positions but also the displacement of the carboxylic acid group. The specific outcome for this compound would depend on the precise reaction conditions, with the potential for halogenation on either or both aromatic rings. The phenyl ring attached to the nitrogen is highly activated and would be expected to readily undergo halogenation, primarily at its ortho and para positions.
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the nitration of this compound is complex. The benzoic acid ring possesses competing directing groups: the ortho-, para-directing -N(CH₃)Ph group and the meta-directing -COOH group. The powerful activating nature of the amino group generally dominates, directing the incoming nitro group to the positions ortho and para to it (positions 3 and 5). However, the steric hindrance from the adjacent N-methylphenyl group and the deactivating effect of the carboxyl group can influence the product distribution.
The N-phenyl ring is strongly activated by the secondary amine and would be expected to nitrate (B79036) readily, primarily at the para position due to less steric hindrance compared to the ortho positions. The choice of reaction conditions, such as the solvent, can also play a crucial role in determining the site of nitration. For instance, studies on the nitration of protected tryptophan derivatives have shown that changing the solvent from acetic anhydride (B1165640) to trifluoroacetic acid can switch the position of nitration from the 2- to the 6-position of the indole (B1671886) ring. nih.gov
Sulfonation: Aromatic sulfonation is typically achieved by treating the substrate with concentrated sulfuric acid or fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.org This reaction is reversible, which is a key feature that distinguishes it from many other electrophilic aromatic substitutions. The sulfonation of this compound would introduce a sulfonic acid (-SO₃H) group. Similar to nitration, the position of sulfonation would be directed by the existing substituents. The activating amino group would favor substitution at the ortho and para positions of the benzoic acid ring, while the N-phenyl ring would also be susceptible to sulfonation. The reversibility of the reaction can be exploited; for example, a sulfonic acid group can be used as a temporary blocking group to direct other electrophiles to different positions before being removed under dilute acidic conditions. wikipedia.org
Cyclization Reactions Leading to Novel Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various condensed heterocyclic compounds through intramolecular cyclization reactions.
Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. N-substituted anthranilic acids are common starting materials for their synthesis. One established route involves the acylation of the amino group followed by cyclization. For example, anthranilic acid can be reacted with an acyl chloride (like 3-chloropropionyl chloride) to form an N-acylanthranilic acid intermediate. rsc.org This intermediate is then cyclized, often by heating with acetic anhydride, to form a benzoxazinone (B8607429). The benzoxazinone can subsequently react with an amine to yield the desired 3-substituted quinazolinone derivative. rsc.orgjuniperpublishers.com
For this compound, cyclization to form a quinazolinone would typically involve a reaction with a one-carbon synthon, such as formamide (B127407) or an orthoformate, to construct the C2 position of the quinazolinone ring. wikipedia.orgorgsyn.org For instance, heating N-methylanthranilic acid with sodium cyanate (B1221674) has been used to synthesize 1-methylquinazoline-2,4-dione. wikipedia.org These methods provide a versatile platform for creating a library of quinazolinone derivatives based on the this compound scaffold.
A significant cyclization reaction of N-phenylanthranilic acid and its derivatives is the formation of acridones. Acridone (B373769) consists of a tricyclic system where two benzene (B151609) rings are fused to a central pyridine (B92270) ring containing a carbonyl group. The synthesis is typically an intramolecular Friedel-Crafts acylation, where the carboxylic acid is induced to cyclize onto the adjacent phenyl ring. This reaction is traditionally carried out by heating the N-phenylanthranilic acid in a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA). juniperpublishers.comorgsyn.orgresearchgate.net
More recently, milder and more efficient methods have been developed. These include the use of boron trifluoride etherate (BF₃·Et₂O) under solvent-free microwave irradiation, which has been shown to be effective for N-phenylanthranilic acid esters. rsc.org Another modern approach employs an iron(II) triflate (Fe(OTf)₂) catalyst with dichloromethyl methyl ether (DCME) under mild conditions, offering high yields and broad substrate tolerance. arkat-usa.org This intramolecular cyclization provides direct access to the biologically important acridone core structure from readily available N-phenylanthranilic acid precursors. rsc.orgarkat-usa.org
Metal Complexation and Ligand Synthesis
The presence of nitrogen and oxygen donor atoms in this compound makes it an effective chelating ligand for a variety of metal ions. The carboxylate group and the secondary amine nitrogen can coordinate with a metal center to form stable complexes.
N-phenylanthranilic acid has been shown to form complexes with several transition metals, including Co(II), Ni(II), and Cu(II). chemspider.com Infrared (IR) spectral analysis of these complexes indicates that the ligand coordinates in a bidentate fashion through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group. chemspider.com Magnetic and electronic spectral studies have suggested octahedral or distorted octahedral geometries for these complexes. chemspider.com
Furthermore, N-phenylanthranilic acid (NPA) has been used in the synthesis of more complex coordination compounds. For example, it has been incorporated into mixed-ligand complexes. Hydrothermal reactions of NPA with transition metal salts and other N-donor ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) have yielded novel cadmium, zinc, and manganese complexes with interesting polynuclear or mononuclear structures. Similarly, N-phenylanthranilic acid has been used as a secondary ligand to form mixed ligand complexes with thallium(I) chelates of various organic acids. researchgate.net These studies demonstrate the versatility of this compound and its parent compound as ligands in coordination chemistry, with potential applications in catalysis and materials science.
Spectroscopic and Structural Characterization of 2 Methyl Phenyl Amino Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.
Proton (¹H) NMR Studies for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number and types of hydrogen atoms in a molecule. In the case of 2-[Methyl(phenyl)amino]benzoic acid derivatives, the aromatic protons typically appear in the range of 6.5 to 8.5 ppm. For instance, in a study of various aminobenzoic acid derivatives, the aromatic protons were observed between 6.36 and 7.61 ppm. rsc.org The specific chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the aromatic rings.
For example, in a derivative, 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, the presence and positions of the methyl groups and the amino linkage influence the electronic environment of the aromatic protons, leading to distinct signals in the ¹H NMR spectrum.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In benzoic acid derivatives, the carboxyl carbon atom is typically observed at a downfield chemical shift (around 167-170 ppm) due to the deshielding effect of the two oxygen atoms. rsc.orgdocbrown.info The aromatic carbons resonate in the region of 110-150 ppm. rsc.orgdocbrown.info
For instance, in 2-amino-5-methylbenzoic acid, the carbon atoms of the benzene (B151609) ring and the methyl group show distinct signals, confirming the molecular structure. chemicalbook.com The ¹³C NMR spectrum of benzoic acid itself shows five distinct signals, corresponding to the five different carbon environments in the molecule. docbrown.info
Advanced Multinuclear NMR (e.g., ¹¹⁹Sn NMR for metal complexes)
The versatility of NMR extends to other nuclei besides protons and carbons. For derivatives of this compound that form metal complexes, multinuclear NMR can be particularly informative. For example, in organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a crucial technique for determining the coordination number and geometry around the tin atom. mdpi.com
In a study of organotin(IV) complexes with a related azo-imino ligand, the ¹¹⁹Sn NMR chemical shifts were used to deduce the geometry of the tin center in the solution state. mdpi.com For instance, a ¹¹⁹Sn NMR signal at +115.98 ppm for one complex indicated a four-coordinate, quasi-tetrahedral geometry around the tin atom. mdpi.com The coupling constants, such as ¹J(¹¹⁹Sn-¹³C), also provide valuable structural information. mdpi.com
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comresearchgate.net This information is crucial for piecing together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. youtube.comresearchgate.net This allows for the unambiguous assignment of proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comresearchgate.net This technique is invaluable for establishing the connectivity between different parts of a molecule, such as linking substituents to the main molecular framework. researchgate.netrsc.org
By combining these 2D NMR techniques, researchers can confidently determine the complete structure of complex derivatives of this compound. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Fragmentation Pattern Analysis
Mass spectrometry provides a detailed look into the fragmentation of this compound, also known as N-methyl-N-phenylanthranilic acid. In electron ionization mass spectrometry, the molecule undergoes specific bond cleavages, resulting in a characteristic pattern of fragment ions.
The mass spectrum of N-methylanthranilic acid shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 151, corresponding to its molecular weight. chemicalbook.com The fragmentation process is influenced by the stability of the resulting ions and neutral fragments. Key fragmentation pathways observed for aromatic carboxylic acids and amines help in interpreting the spectrum. libretexts.org
Common fragmentation patterns for compounds with similar structures, such as benzoic acid, involve the loss of small, stable molecules or radicals. docbrown.info For this compound, prominent fragment ions are observed at several m/z values. A significant peak at m/z 133 is likely formed by the loss of a water molecule (H₂O) from the molecular ion, a process common for ortho-substituted benzoic acids. whitman.edu Another major fragmentation route involves the cleavage of the carboxylic acid group. The loss of the carboxyl radical (•COOH) results in a fragment ion at m/z 106. Alternatively, the loss of a hydroxyl radical (•OH) can lead to an acylium ion at m/z 134. chemicalbook.com
Further fragmentation can occur, leading to smaller ions. The peak at m/z 104 can be attributed to the loss of both the methyl group (CH₃) and the carboxyl group (COOH). The ion at m/z 77 is characteristic of a phenyl group (C₆H₅⁺), indicating the cleavage of the bond connecting the phenyl ring to the nitrogen atom. chemicalbook.com This pattern of fragmentation provides a reliable fingerprint for the identification of this compound.
Table 1: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |
|---|---|---|
| 151 | 100.0 | [M]⁺ (Molecular Ion) |
| 133 | 24.1 | [M - H₂O]⁺ |
| 105 | 77.8 | [M - H₂O - CO]⁺ or [M - •COOH]⁺ |
| 104 | 70.0 | [M - •COOH - H]⁺ |
| 77 | 31.0 | [C₆H₅]⁺ (Phenyl ion) |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and studying intermolecular interactions within this compound.
Identification of Key Functional Group Vibrations
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups.
O-H and N-H Stretching: The presence of a carboxylic acid group gives rise to a broad O-H stretching band, typically observed in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding. mdpi.com The N-H stretching vibration of the secondary amine is expected around 3300-3500 cm⁻¹. For the related compound N-phenylanthranilic acid, the N-H stretch is observed near 3337 cm⁻¹. scirp.org
C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band typically found between 1680 and 1710 cm⁻¹. In dimeric, hydrogen-bonded forms, this band often shifts to a lower frequency. For instance, in 2-[(4-Methylphenyl)amino]benzoic acid, this peak appears at approximately 1680 cm⁻¹.
C-N and C-O Stretching: The C-N stretching vibration for aromatic amines is usually found in the 1250-1360 cm⁻¹ range. The C-O stretching of the carboxylic acid appears in the 1210-1320 cm⁻¹ region.
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic rings occur above 3000 cm⁻¹. mdpi.com The characteristic C=C stretching vibrations within the phenyl rings are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 690-900 cm⁻¹ range.
Table 2: Key Functional Group Vibrations for this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |
|---|---|---|
| N-H Stretch | ~3300 | Secondary Amine |
| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid (H-bonded) |
| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |
| C=O Stretch | ~1680 | Carboxylic Acid |
| C=C Stretch | 1450-1600 | Aromatic Ring |
Hydrogen Bonding Network Analysis
The molecular structure of this compound, with its carboxylic acid and secondary amine groups, allows for the formation of a robust hydrogen bonding network. The analysis of vibrational spectra provides strong evidence for these interactions.
The most significant hydrogen bonding interaction is the formation of centrosymmetric dimers through the carboxylic acid groups of two separate molecules. nih.gov This is a common structural motif for carboxylic acids and results in a characteristic broad O-H stretching band in the IR spectrum. dergipark.org.tr This dimerization is also supported by the shift of the C=O stretching vibration to lower wavenumbers compared to the non-hydrogen-bonded monomer.
Furthermore, intramolecular hydrogen bonds can form between the hydrogen of the carboxylic acid and the nitrogen atom of the amino group, or between the N-H proton and the carbonyl oxygen. Such interactions lead to the formation of a stable six-membered ring structure, which can influence the conformation of the molecule. nih.gov The presence of these intramolecular bonds is often indicated by shifts and changes in the shape of the N-H and O-H stretching bands. scirp.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.
Electronic Absorption Properties
The UV-Vis spectrum of this compound is dominated by electronic transitions within its aromatic systems. The molecule contains two phenyl rings and a carboxylic acid group, which act as chromophores. The electronic spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.
For the parent compound, N-phenylanthranilic acid, absorption maxima (λmax) have been reported at approximately 291 nm and 350 nm. researchgate.net These bands are attributed to the π → π* transitions within the conjugated system formed by the phenyl rings and the amino group. The attachment of the methyl group to the nitrogen atom in this compound is expected to cause a slight shift in these absorption maxima due to its electron-donating inductive effect. The spectrum of benzoic acid derivatives is generally characterized by several absorption bands, and the position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. researchgate.net
Table 3: Electronic Absorption Data for N-Phenylanthranilic Acid
| Compound | Absorption Maxima (λmax) | Associated Electronic Transition |
|---|---|---|
| N-Phenylanthranilic Acid | 291 nm | π → π |
| 350 nm | π → π |
Solvatochromic Behavior
Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.
For this compound, the presence of the polar carboxylic acid group and the nitrogen atom suggests that its electronic absorption spectrum will be sensitive to solvent polarity. While specific studies on the solvatochromism of this exact compound are not widely available, the behavior of similar molecules, such as N-aryl-phenylacetamides, has been investigated. researchgate.net
It can be anticipated that increasing the polarity of the solvent would lead to shifts in the λmax values. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, resulting in a bathochromic (red) shift to longer wavelengths. Conversely, if the ground state is more stabilized by the polar solvent, a hypsochromic (blue) shift to shorter wavelengths would be observed. Given the structure of this compound, which includes both hydrogen bond donor (N-H, O-H) and acceptor (C=O, N) sites, specific interactions with protic or aprotic solvents would also significantly influence its solvatochromic behavior.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c. researchgate.net The asymmetric unit contains one molecule of the compound. The crystallographic data provides a foundational understanding of the molecular and supramolecular features of this N-phenylanthranilic acid derivative.
| Crystal Data for 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | |
| Chemical Formula | C₁₅H₁₅NO₂ |
| Formula Weight | 241.28 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.4180 (5) |
| b (Å) | 9.9205 (3) |
| c (Å) | 15.2137 (5) |
| β (°) | 95.722 (3) |
| Volume (ų) | 2465.58 (12) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation | Cu Kα (λ = 1.54184 Å) |
Data sourced from IUCrData. researchgate.net
The molecular geometry of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid is characterized by a non-planar conformation. The two aromatic rings, the benzoic acid moiety and the N-phenyl group, are not coplanar. The dihedral angle between the mean planes of these two rings is a significant 42.44 (7)°. nih.goviucr.org This twisting is a common feature in N-phenylanthranilic acid derivatives and is attributed to steric hindrance between the substituents on the two rings. It is highly probable that this compound would adopt a similarly twisted conformation to minimize steric repulsion between the phenyl and benzoic acid rings.
The carboxylic acid group is a key functional group, and its geometry is consistent with that observed in other benzoic acid derivatives. The bond lengths and angles within the benzoic acid and phenyl rings fall within expected ranges for sp²-hybridized carbon atoms.
The crystal packing of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid is predominantly governed by strong hydrogen bonding interactions. A prominent and recurring motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers. In this derivative, the molecules associate into acid-acid homodimers through pairwise O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.goviucr.org This interaction forms a characteristic R²₂(8) ring motif.
Theoretical and Computational Investigations of 2 Methyl Phenyl Amino Benzoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the distribution of electrons, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-[Methyl(phenyl)amino]benzoic acid, DFT calculations would typically be employed to determine its optimized geometry, total energy, and the distribution of electron density. Different functionals and basis sets would be tested to find a computational level that accurately reproduces experimental data where available. For related N-phenylanthranilic acid derivatives, DFT has been used to calculate properties like microdissociation constants. researchgate.net
A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable arrangement of its atoms. This would be followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum. The results would provide bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
A molecular orbital analysis of this compound would reveal the spatial distribution of these frontier orbitals. It is anticipated that the HOMO would be localized on the electron-rich parts of the molecule, likely the phenylamino (B1219803) group, while the LUMO might be distributed over the benzoic acid moiety. The HOMO-LUMO gap would provide an estimate of the energy required for electronic excitation, which is relevant to the molecule's UV-Visible absorption properties.
| Property | Hypothetical Calculated Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| No specific data is available for this compound. |
Conformational Analysis and Energy Minima Determination
The flexibility of the this compound structure, particularly the rotation around the C-N single bonds, allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by performing a systematic scan of the potential energy surface by rotating specific dihedral angles.
For mefenamic acid, a structurally related compound, conformational analysis has shown that the molecule's flexibility is primarily due to the rotation of the dimethylphenyl group around the C-N bond. acs.org A similar analysis for this compound would likely identify several low-energy conformers, with the global minimum energy structure being the most populated at room temperature. The relative energies of these conformers would be calculated to determine their Boltzmann distribution.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.
For instance, calculated vibrational frequencies, after appropriate scaling, can be matched with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks. Similarly, calculated NMR chemical shifts can help in the assignment of signals in the experimental ¹H and ¹³C NMR spectra. The prediction of UV-Vis spectra would involve calculating the energies and oscillator strengths of electronic transitions.
| Spectroscopic Technique | Hypothetical Predicted Parameters |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |
| NMR Spectroscopy | ¹H and ¹³C chemical shifts |
| UV-Vis Spectroscopy | Absorption maxima (λmax) |
| No specific data is available for this compound. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.
For example, the mechanism of esterification or amidation of the carboxylic acid group could be studied. Computational modeling would help to identify the key intermediates and transition states involved in these reactions, providing insights that are often difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound in a solvent like water or an organic solvent would provide information on its solvation structure, diffusion, and conformational dynamics in solution.
These simulations can reveal how the solvent molecules arrange around the solute and how this solvation shell affects the solute's properties. For instance, the dynamics of intramolecular hydrogen bonding and the conformational preferences of the molecule might be different in solution compared to the gas phase. Studies on mefenamic acid have utilized MD simulations to understand its polymorphism in different solvents. researchgate.netresearchgate.netacademie-sciences.fr
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on physicochemical descriptors)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of this compound and its analogs, QSAR studies are instrumental in understanding how physicochemical properties influence their therapeutic or biological effects. While specific, in-depth QSAR analyses exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the broader class of N-arylanthranilic acids, to which it belongs. nih.gov
Research on N-arylanthranilic acids has demonstrated that their anti-inflammatory activity is significantly influenced by specific physicochemical and structural properties. nih.gov These studies provide a foundational understanding of which descriptors are likely to be critical in a QSAR model for this compound.
Key physicochemical descriptors that have been identified as relevant in QSAR studies of N-arylanthranilic acid derivatives include:
Molecular Shape Parameters: These descriptors quantify the three-dimensional shape of the molecule. For N-arylanthranilic acids, molecular shape has been found to be a primary determinant of their anti-inflammatory activity. nih.gov The size and shape of substituents on both the anthranilic acid and the N-phenyl rings can significantly impact how the molecule interacts with its biological target.
Dipole Moment: The dipole moment provides a measure of the polarity of the molecule. It has been shown to have some significance in modeling the activity of N-arylanthranilic acids. nih.gov The distribution of charge within the molecule can play a role in its binding to a receptor or enzyme.
A detailed QSAR analysis of this compound would involve the calculation of these and other physicochemical descriptors for a series of structurally related compounds and the subsequent development of a mathematical equation to model their biological activity. Such an analysis would facilitate the rational design of new derivatives with potentially enhanced or more specific activities.
The following table outlines key physicochemical descriptors that would be pertinent to a QSAR study of this compound and its analogs.
| Descriptor Name | Symbol | Description | Relevance to this compound |
| Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. | Provides a basic measure of the size of the molecule. |
| Log P | Log P | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | While showing poor correlation for some N-arylanthranilic acids, it remains a fundamental descriptor for absorption and distribution. nih.gov |
| Topological Polar Surface Area | TPSA | The sum of the surfaces of polar atoms in a molecule. | Important for predicting cell permeability and drug transport properties. |
| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecule and the London dispersion forces that can be involved in binding. |
| Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. | Influences electrostatic interactions with biological targets. nih.gov |
| Dihedral Angle | τ | The angle between the two aromatic rings. | A key determinant of the three-dimensional conformation and steric fit with a receptor. nih.gov |
| Verloop Sterimol Parameters | L, B1, B5 | A set of parameters that describe the size and shape of a substituent. | Useful for quantifying the steric effects of substituents on the phenyl and benzoic acid rings. nih.gov |
Advanced Applications and Research Prospects Non Biological/non Clinical
Role as Versatile Building Blocks in Organic Synthesis
The chemical architecture of 2-[Methyl(phenyl)amino]benzoic acid provides a robust foundation for the construction of more complex molecular structures. Its utility as a precursor and intermediate is well-established in the field of organic synthesis.
Precursors for Complex Chemical Scaffolds
A primary application of this compound and its parent compound, N-phenylanthranilic acid, is in the synthesis of heterocyclic scaffolds, most notably acridones and quinazolinones. These fused-ring systems are of significant interest due to their presence in a wide array of functional molecules.
The intramolecular cyclization of N-phenylanthranilic acid derivatives is a direct and conceptually straightforward method to access the acridone (B373769) framework. scirp.orgnih.gov This transformation, typically achieved through heating in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA), involves an electrophilic acylation of the phenyl ring by the carboxylic acid group. nih.govorgsyn.orgresearchgate.net The presence of the N-methyl group in this compound directly yields N-methylacridone derivatives. Modern synthetic methods have also employed catalysts like iron(II) triflate, offering milder and more environmentally friendly conditions for this cyclization. scirp.org
Similarly, the anthranilic acid core is fundamental to the synthesis of quinazolinones. These structures can be assembled through various synthetic routes, often involving the reaction of an anthranilic acid derivative with an appropriate nitrogen source like an amine or amide. rsc.orgasianpubs.org For instance, N-acylanthranilic acids can be cyclized to form benzoxazinone (B8607429) intermediates, which then react with amines to yield 3-substituted quinazolinones. rsc.org The versatility of the starting materials, including derivatives like this compound, allows for the creation of diverse libraries of these complex scaffolds. researchgate.net
Synthetic Intermediates in Multi-Step Syntheses
Beyond being a direct precursor to heterocyclic cores, this compound and its analogs function as crucial intermediates in multi-step synthetic sequences. The synthesis of these intermediates often begins with simpler, commercially available chemicals. The Ullmann condensation, a classic copper-catalyzed reaction, is a common method for preparing N-phenylanthranilic acids by coupling an o-halobenzoic acid with an aniline (B41778) derivative. orgsyn.orgresearchgate.net Microwave-assisted Ullmann condensations have been developed to accelerate this process.
Once formed, these intermediates can undergo various transformations. For example, a multi-step synthesis reported the creation of 2-acetylacridin-9(10H)-one by first synthesizing 2-(4-acetylphenylamino)benzoic acid via an Ullmann condensation, followed by a cyclization step using PPA. researchgate.net In another instance, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid was synthesized via a two-step process involving a Buchwald–Hartwig cross-coupling reaction followed by ester hydrolysis, highlighting the role of this class of molecules as key targets in complex synthetic pathways. wikipedia.orgrasayanjournal.co.innih.govnih.gov These intermediates are essential for building larger, more functional molecules for various applications. acs.org
Applications in Materials Science
The inherent properties of the this compound structure, including its aromatic nature, potential for extended conjugation, and reactive functional groups, make it a valuable precursor in materials science.
Development of Functionalized Polymeric Materials
Research has demonstrated that N-phenylanthranilic acid can undergo oxidative polymerization to create novel functional polymers. scirp.org This process, which can be carried out in a heterophase system using an oxidant like ammonium (B1175870) persulfate, results in the formation of poly-N-phenylanthranilic acid. Structural analysis indicates that the polymer chain grows through C-C linkages at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom. scirp.org
The resulting polymer is typically an amorphous, black powder soluble in various organic solvents and aqueous alkaline solutions. scirp.org These polymers are foundational for creating more advanced materials. For instance, hybrid magnetic nanomaterials with a core-shell structure have been developed by synthesizing poly-N-phenylanthranilic acid as a shell around Fe₃O₄ magnetic nanoparticles. mdpi.com This one-pot synthesis method demonstrates the utility of the monomer in creating functional nanocomposites with enhanced magnetic properties. mdpi.com
Table 1: Synthesis and Properties of Poly-N-phenylanthranilic Acid
| Parameter | Value/Observation | Reference |
|---|---|---|
| Synthesis Method | Oxidative polymerization in a heterophase system (e.g., chloroform/water) | scirp.org |
| Monomer | N-phenylanthranilic acid | scirp.org |
| Typical Oxidant | Ammonium persulfate | scirp.orgmdpi.com |
| Polymer Structure | Amorphous, with C-C linkages at phenyl ring positions | scirp.org |
| Appearance | Black powder | scirp.org |
| Solubility | Soluble in N-methylpyrrolidone, DMF, DMSO, and aqueous alkaline solutions | scirp.org |
| Molecular Weight (Mw) | Up to 2.6 × 10⁴ | scirp.org |
| Advanced Application | Shell material for Fe₃O₄/Polymer core-shell magnetic nanoparticles | mdpi.com |
Precursors for Dyes and Pigments
The acridine (B1665455) scaffold, readily synthesized from N-phenylanthranilic acid derivatives, is the basis for a class of dyes. wikipedia.orgchemeurope.com Acridine dyes were historically significant and are known for their characteristic colors and, often, strong fluorescence. chemeurope.comscripps.edu For example, chrysaniline, a derivative of 9-phenylacridine, imparts a fine yellow color to silk and wool and its solutions exhibit a notable yellowish-green fluorescence. wikipedia.org
The synthesis involves the cyclization of the N-phenylanthranilic acid precursor to form the acridone, which can then be further modified. orgsyn.org The color and properties of the resulting dye can be tuned by introducing different substituents onto the aromatic rings of the initial building block. The use of aminobenzoic acid derivatives is a common strategy in the synthesis of various dye classes, including azo dyes and formazan (B1609692) dyes, further underscoring the importance of this chemical family as versatile dye precursors. researchgate.netrasayanjournal.co.in
Exploration in Optical Materials and Fluorescent Probes (excluding bioimaging)
The fluorescent properties of N-phenylanthranilic acid and its derivatives have attracted interest for applications in optical materials. Studies have revealed that N-phenylanthranilic acid exhibits dual fluorescence, a phenomenon attributed to strong intramolecular hydrogen bonding. nih.gov This intrinsic fluorescence can be harnessed and modulated.
A significant application is the development of fluorescent probes. A versatile strategy has been developed to label carbohydrates at the anomeric position with N-methyl-anthranilic acid, creating "glycoprobes." rsc.org These probes are designed for use in fluorescence-based screening assays. The N-methyl-anthranilic acid moiety serves as the fluorophore, whose signal can be monitored to study molecular interactions.
Furthermore, the acridone skeleton derived from this compound is a valuable core for more complex fluorescent probes. Researchers have designed and synthesized acridone-based probes for detecting specific analytes. For instance, an acridone derivative containing an o-diamine fragment was developed as a fluorescent probe for nitric oxide, demonstrating how the core structure can be functionalized to create sensitive and selective optical sensors. nih.gov
Table 2: Applications of N-Phenylanthranilic Acid Derivatives in Optical Materials
| Application Area | Key Compound/Structure | Observed Property/Function | Reference |
|---|---|---|---|
| Fundamental Research | N-Phenylanthranilic acid (NPAA) | Exhibits dual fluorescence due to intramolecular hydrogen bonding. | nih.gov |
| Fluorescent Labeling | N-methyl-anthranilic acid | Used as a fluorescent tag for carbohydrates to create "glycoprobes" for screening assays. | rsc.org |
| Fluorescent Dyes | Chrysaniline (an acridine derivative) | Solutions exhibit strong yellowish-green fluorescence. | wikipedia.org |
| Chemical Sensors | Acridone-based derivatives | Functionalized to act as selective fluorescent probes for analytes like nitric oxide. | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-aryl anthranilic acids has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions. Current research is focused on developing more sustainable and efficient alternatives. A significant advancement is the use of water as a solvent, which drastically reduces the environmental impact. researchgate.net
One such environmentally friendly approach involves a copper acetate-catalyzed reaction between an o-halobenzoic acid and an aniline (B41778) derivative in water, using sodium acetate (B1210297) as the base. researchgate.net This method provides a simple and efficient route to N-phenylanthranilic acid derivatives. researchgate.net Further improvements have been achieved by incorporating ultrasound irradiation, which can accelerate the reaction, leading to good yields in significantly shorter times. researchgate.net For instance, the synthesis of N-phenylanthranilic acid from o-chlorobenzoic acid and aniline under ultrasonic irradiation in water can be completed in as little as 20 minutes. researchgate.net
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a powerful strategy for the synthesis of these compounds, allowing for the formation of the C-N bond under milder conditions. nih.govresearchgate.net These methods offer greater functional group tolerance and are highly valued in contemporary organic synthesis. nih.gov
Table 1: Comparison of Synthetic Routes for N-Aryl Anthranilic Acid Derivatives
| Method | Catalyst/Reagents | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Copper oxide, K₂CO₃ | Aniline (reagent & solvent) | Traditional, well-established | orgsyn.org |
| Copper-Catalyzed | Copper acetate, NaOAc | Water | Environmentally friendly, simple | researchgate.net |
| Ultrasound-Assisted | Copper, K₂CO₃ | Water | Rapid reaction times, improved efficiency | researchgate.net |
| Buchwald-Hartwig | Palladium catalyst, ligand | Organic solvent | Mild conditions, high functional group tolerance | nih.govresearchgate.net |
Exploration of Underutilized Reactivity Modes
The structure of 2-[Methyl(phenyl)amino]benzoic acid, featuring a tertiary amine, a carboxylic acid, and two aromatic rings, offers a rich playground for exploring diverse reactivity. While its synthesis is well-documented, many potential transformations remain underutilized.
Future research could focus on:
Novel Cyclization Reactions: The intramolecular cyclization of N-phenylanthranilic acid to form acridone (B373769) using sulfuric acid is a classic transformation. orgsyn.org Exploring new catalytic systems (e.g., photoredox or electrochemical methods) could lead to novel heterocyclic scaffolds under milder conditions.
C-H Activation: Direct functionalization of the C-H bonds on the phenyl or benzoic acid rings is a highly attractive and atom-economical strategy. This would allow for the late-stage modification of the molecule to create a diverse library of derivatives without needing to re-synthesize the core structure from scratch.
Multicomponent Reactions (MCRs): The carboxylic acid group could be employed in isocyanide-based MCRs, such as the Ugi reaction. This has been demonstrated with anthranilic acid to produce complex, drug-like molecules in a single step. researchgate.net Applying this to the N-methylated phenyl derivative could yield novel and diverse chemical entities.
Polymerization: The oxidative polymerization of N-phenylanthranilic acid has been studied, showing that polymer chain growth occurs via C-C coupling at positions on the phenyl rings. scirp.org Further investigation into the polymerization of this compound could lead to new materials with interesting electronic or thermal properties. scirp.org
Integration with Flow Chemistry and Automated Synthesis
The transition from batch processing to continuous flow chemistry is a major trend in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. acs.org Flow reactors provide superior heat and mass transfer, allowing for reactions to be run at higher temperatures and concentrations with better control, often leading to dramatically reduced reaction times and improved yields. acs.orgresearchgate.net For example, a Claisen condensation that required 3 hours in batch could be completed in 22 minutes in a flow system with a higher yield. acs.org Similarly, a hydrolysis reaction time was cut from 1.5 hours to just 14 minutes. acs.org
The synthesis of this compound and its derivatives is well-suited for this technology. The diazotization of a related anthranilate, a potentially hazardous process, has been demonstrated to be safer and more efficient in a continuous-flow setup. researchgate.net Integrating the synthesis of this compound into a multi-step, automated flow system could enable the rapid production of derivatives for screening and optimization. thieme-connect.de This approach, combined with automated synthesis platforms, heralds a shift towards a more mechanized and high-throughput view of compound production in drug discovery. nih.govgoogle.com
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, these methods can guide the design of derivatives with specific, optimized properties, saving significant time and resources compared to traditional trial-and-error synthesis.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. mdpi.comnih.gov By developing robust QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. cadaster.eunih.gov The statistical robustness of these models is critical and must be rigorously validated. mdpi.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model can be used to screen large virtual libraries to find new molecules, including novel derivatives of this compound, that fit the required features. nih.gov
Molecular Docking and Dynamics: Molecular docking predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This provides insight into key binding interactions. mdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the molecule-target complex over time. mdpi.comnih.gov
Table 2: Computational Approaches for Derivative Design
| Technique | Application | Key Outcome | Reference |
|---|---|---|---|
| QSAR | Predict activity based on structure | Correlation between molecular descriptors and activity | mdpi.comnih.govcadaster.eu |
| Pharmacophore Modeling | Identify essential 3D features for activity | A 3D model of required functional groups | nih.govnih.gov |
| Molecular Docking | Predict binding mode to a target | Identification of key binding interactions and binding affinity | mdpi.comnih.gov |
| Molecular Dynamics | Simulate the movement of the molecule-target complex | Assessment of binding stability over time | mdpi.comnih.gov |
Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies
The most powerful approach to modern chemical research involves a tight integration of computational design, chemical synthesis, and detailed characterization. researchgate.net This synergistic cycle allows for a more rational and efficient discovery process.
An example of this workflow would be:
Computational Design: A series of virtual derivatives of this compound are designed using QSAR and molecular docking to predict high activity against a specific target. nih.govnih.gov
Synthesis: The most promising candidates identified in silico are then synthesized in the laboratory using efficient and sustainable methods. researchgate.netnih.gov
Characterization: The newly synthesized compounds are thoroughly characterized using a suite of analytical techniques, such as NMR, IR spectroscopy, and single-crystal X-ray diffraction, to confirm their structure and stereochemistry. nih.govresearchgate.netresearchgate.netmdpi.com
Experimental Testing: The compounds are tested for the desired property (e.g., biological activity).
Model Refinement: The experimental results are fed back into the computational models, improving their predictive accuracy for the next round of design. cadaster.euresearchgate.net
This integrated approach, combining theoretical calculations with real-world experimental data, has been successfully applied to study related anthranilic acid compounds and is the cornerstone of modern molecular science. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
